molecular formula C8H12ClN3O2 B11885042 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one CAS No. 1346697-96-8

4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one

Cat. No.: B11885042
CAS No.: 1346697-96-8
M. Wt: 217.65 g/mol
InChI Key: IUBSIJPXTBXXOI-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and an ethoxy group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its effects on biological systems, including its potential as an inhibitor of certain enzymes or as a modulator of cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and modulating cellular pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in signal transduction and cellular responses.

Comparison with Similar Compounds

4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can be compared to other pyridazinone derivatives, such as:

    4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: This compound has a phenyl group instead of an ethoxy group, leading to different chemical and biological properties.

    4-Chloro-5-(dimethylamino)-3(2H)-pyridazinone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1346697-96-8

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

5-chloro-4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C8H12ClN3O2/c1-12(2)3-4-14-6-5-10-11-8(13)7(6)9/h5H,3-4H2,1-2H3,(H,11,13)

InChI Key

IUBSIJPXTBXXOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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